

Pentadecanedioic Acid: A Technical Guide to its Function in Modulating Cellular Signaling Pathways

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Compound of Interest

Compound Name: *Pentadecanedioic Acid*

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Abstract

Pentadecanedioic acid, a 15-carbon dicarboxylic acid, has emerged as a significant modulator of key cellular signaling pathways implicated in metabolism, inflammation, and cell proliferation. This technical guide provides an in-depth analysis of the mechanisms through which **pentadecanedioic acid** exerts its effects, with a focus on the Peroxisome Proliferator-Activated Receptor (PPAR), AMP-Activated Protein Kinase (AMPK)/mammalian Target of Rapamycin (mTOR), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Nuclear Factor-kappa B (NF- κ B) signaling cascades. This document summarizes the current quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts in this area.

Introduction

Pentadecanedioic acid (PDDA) is a dicarboxylic acid with the chemical formula C15H28O4. While historically utilized in the synthesis of polymers and as a chemical intermediate, recent scientific investigations have unveiled its potential as a bioactive molecule with significant effects on cellular function^[1]. As an odd-chain dicarboxylic acid, its metabolism and physiological roles differ from the more common even-chain fatty acids.

Emerging evidence suggests that **pentadecanedioic acid** may play a crucial role in regulating metabolic and inflammatory homeostasis. Studies have demonstrated its ability to act as a signaling molecule, influencing a network of interconnected pathways that are central to numerous physiological and pathological processes. This has positioned **pentadecanedioic acid** and its derivatives as promising candidates for therapeutic interventions in metabolic disorders, inflammatory diseases, and oncology[1][2][3]. This guide aims to provide a comprehensive technical overview of the current understanding of **pentadecanedioic acid**'s function in cellular signaling.

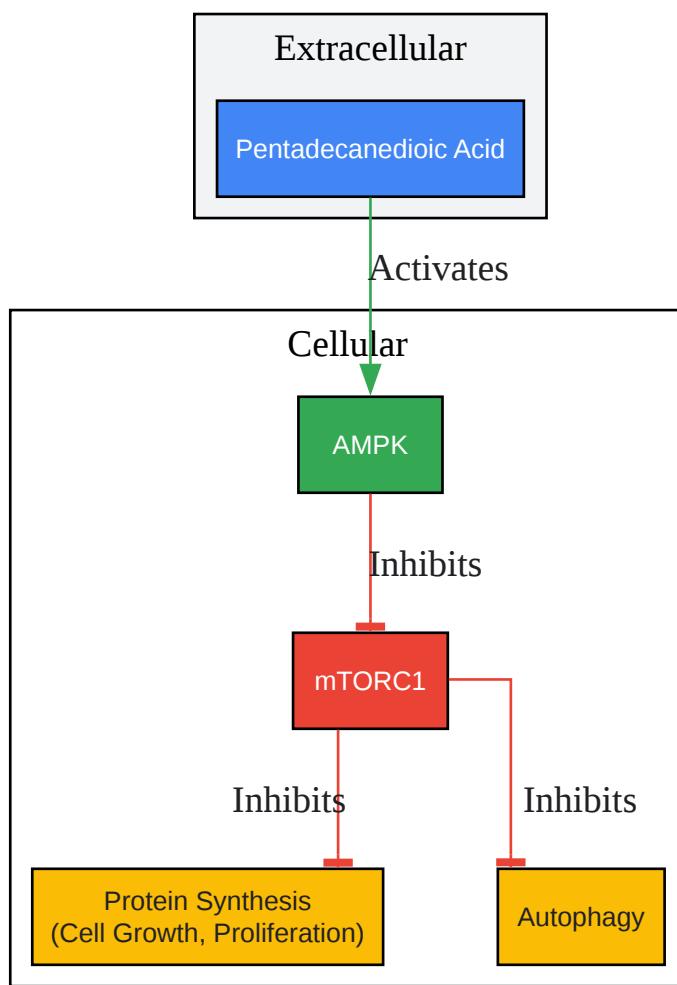
Core Signaling Pathways Modulated by Pentadecanedioic Acid

Pentadecanedioic acid has been shown to exert its influence on several critical cellular signaling pathways. The following sections detail its mechanism of action on these pathways.

AMPK/mTOR Signaling Pathway

The AMPK/mTOR pathway is a central regulator of cellular energy homeostasis, growth, and proliferation. **Pentadecanedioic acid** has been identified as an activator of AMPK and a subsequent inhibitor of mTOR signaling[4][5][6][7].

- AMPK Activation: **Pentadecanedioic acid** promotes the phosphorylation of AMPK, leading to its activation. Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic processes that consume ATP[1][4][8].
- mTOR Inhibition: The activation of AMPK by **pentadecanedioic acid** leads to the downstream inhibition of the mTORC1 complex. This inhibition is thought to occur through the phosphorylation of regulatory components of the mTOR pathway[9][10][11][12].



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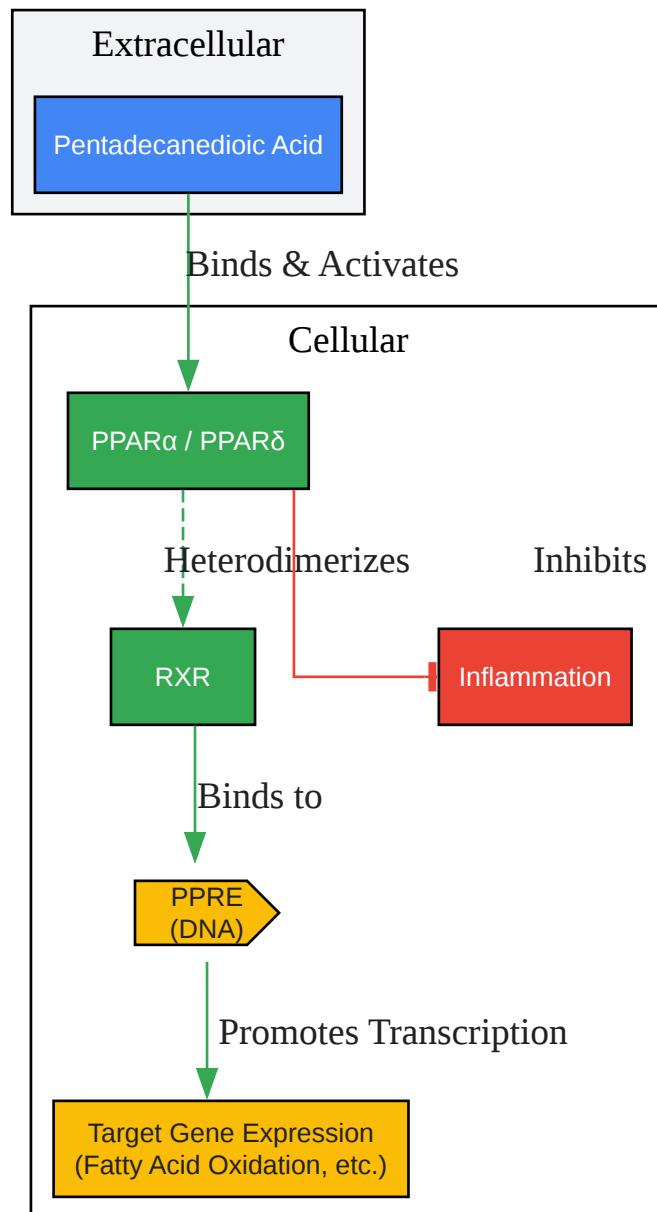
Caption: **Pentadecanedioic acid's modulation of the AMPK/mTOR pathway.**

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. **Pentadecanedioic acid** is a known agonist of PPARs, particularly PPAR α and PPAR δ ^{[5][6][13]}.

- PPAR Activation: By binding to and activating PPAR α and PPAR δ , **pentadecanedioic acid** initiates the transcription of target genes. This leads to an increase in fatty acid oxidation and an improvement in lipid profiles^{[14][15][16][17]}.

- Anti-inflammatory Effects: PPAR activation also contributes to the anti-inflammatory properties of **Pentadecanedioic acid** by inhibiting the expression of pro-inflammatory genes[15].



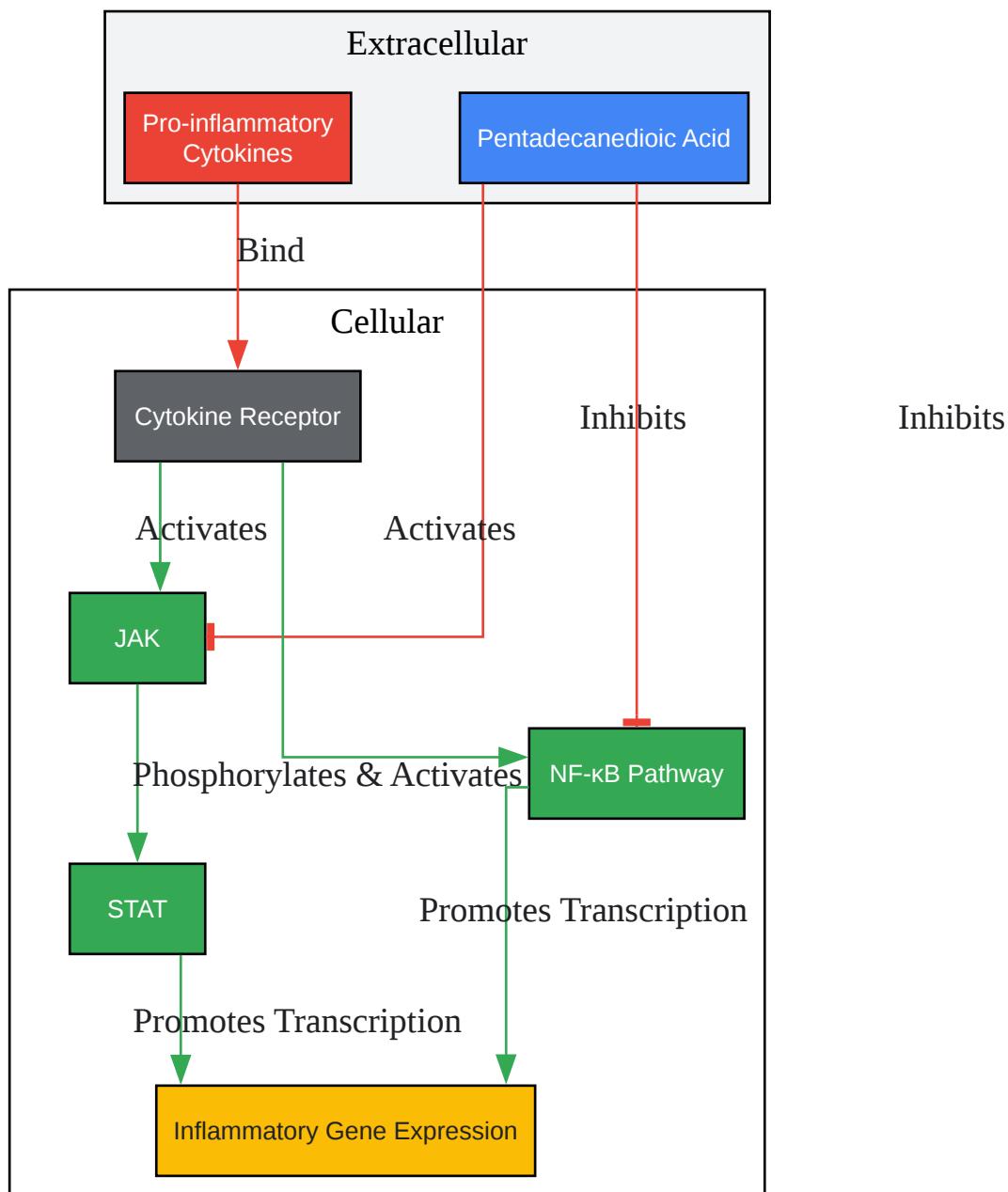
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Caption: **Pentadecanedioic acid**'s activation of the PPAR signaling pathway.

JAK/STAT and NF- κ B Signaling Pathways

The JAK/STAT and NF-κB signaling pathways are critical for cytokine-mediated inflammatory and immune responses. **Pentadecanedioic acid** has been shown to inhibit these pro-inflammatory pathways[1][4][6][18].

- JAK/STAT Inhibition: **Pentadecanedioic acid** can suppress the phosphorylation of JAK and STAT proteins, thereby inhibiting the downstream signaling cascade that leads to the expression of inflammatory genes[18][19].
- NF-κB Inhibition: By interfering with the activation of the NF-κB pathway, **pentadecanedioic acid** can reduce the production of pro-inflammatory cytokines and mediators[20][21][22][23][24].



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Caption: **Pentadecanedioic acid**'s inhibition of JAK/STAT and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of **pentadecanedioic acid**.

Table 1: In Vitro Efficacy of **Pentadecanedioic Acid** on Cellular Targets

Target/Assay	Cell Line(s)	Concentration/ Dose	Effect	Reference(s)
HDAC6 Inhibition	Various cancer cell lines	IC ₅₀ ≈ 200 μM	Inhibition of HDAC6 activity	[2]
Cell Proliferation	13 human cancer cell lines	EC ₅₀ ≤ 50 μM	Antiproliferative activity	[2][25]
AMPK Activation	-	6.7 - 50 μM	Activation of AMPK	[2]
mTOR Inhibition	-	6.7 - 50 μM	Inhibition of mTOR	[2]
PPAR α/δ Activation	-	6.7 - 50 μM	Partial agonism	[2]
JAK-STAT Inhibition	-	6.7 - 50 μM	Inhibition of JAK-STAT signaling	[2]
Anti-inflammatory	10 primary human cell systems	17 μM	Lowered MCP-1, TNF α , IL-10, IL-17A/F	[7][26]

Table 2: In Vivo Efficacy of **Pentadecanedioic Acid**

Animal Model	Dosage	Effect	Reference(s)
Cancer Model	1.25 mg or 5 mg daily	Increased survival days by 162% and 284%, respectively	[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **pentadecanedioic acid**'s cellular effects.

Cell Culture and Fatty Acid Treatment

Objective: To prepare and treat cells in culture with **pentadecanedioic acid**.

Materials:

- Cell line of interest (e.g., HepG2, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Pentadecanedioic acid** (powder)
- Bovine Serum Albumin (BSA), fatty acid-free
- Ethanol or DMSO
- Sterile PBS

Protocol:

- Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for 70-80% confluence at the time of treatment.
- Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of **pentadecanedioic acid** (e.g., 100 mM) in ethanol or DMSO. b. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water or PBS. c. In a sterile tube, combine the **pentadecanedioic acid** stock solution with the BSA solution at a molar ratio that ensures solubility and minimizes toxicity (e.g., 3:1 to 6:1 fatty acid to BSA). d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
- Cell Treatment: a. Dilute the fatty acid-BSA complex in serum-free or low-serum medium to the desired final concentrations. b. Remove the existing culture medium from the cells and wash once with sterile PBS. c. Add the medium containing the fatty acid-BSA complex to the cells. d. Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Western Blot Analysis for AMPK and mTOR Signaling

Objective: To quantify the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.

Materials:

- Treated and untreated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AMPK α (Thr172), anti-total-AMPK α , anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K, anti-total-S6K, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Lysis: Lyse cells with ice-cold RIPA buffer and quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an ECL substrate and an imaging system.
- Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To measure the ability of **pentadecanedioic acid** to activate PPAR transcriptional activity.

Materials:

- Host cell line (e.g., HEK293T, HepG2)
- Expression vector for the PPAR of interest (e.g., pCMX-hPPAR α)
- Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)
- Transfection reagent
- **Pentadecanedioic acid**
- Known PPAR agonist (positive control)
- Luciferase assay system
- Luminometer

Protocol:

- Transfection: Co-transfect cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

- Treatment: After 24 hours, treat the transfected cells with various concentrations of **pentadecanedioic acid** or a known PPAR agonist.
- Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β -galactosidase) and calculate the fold activation relative to the vehicle control.

Mitochondrial Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the effect of **pentadecanedioic acid** on mitochondrial ROS levels.

Materials:

- Cell line of interest
- MitoSOX™ Red mitochondrial superoxide indicator
- Complete cell culture medium
- Fluorescence microscope or flow cytometer

Protocol:

- Cell Seeding and Treatment: Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and treat with **pentadecanedioic acid** as described in section 4.1.
- MitoSOX™ Staining: a. Prepare a 5 μ M working solution of MitoSOX™ Red in warm HBSS or other suitable buffer. b. Remove the culture medium, wash the cells with warm buffer, and add the MitoSOX™ working solution. c. Incubate for 10-30 minutes at 37°C, protected from light.
- Washing: Wash the cells three times with warm buffer.

- Imaging or Flow Cytometry: a. Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ~510/580 nm). b. Flow Cytometry: Harvest the cells and analyze the fluorescence using a flow cytometer.
- Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX™ signal in treated versus control cells.

HDAC6 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of **pentadecanedioic acid** on HDAC6 activity.

Materials:

- Recombinant human HDAC6 enzyme
- Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC assay buffer
- Developer solution (containing a lysine developer and a stop reagent like Trichostatin A)
- **Pentadecanedioic acid**
- Known HDAC6 inhibitor (positive control)
- 96-well black microplate
- Fluorescence microplate reader

Protocol:

- Assay Setup: In a 96-well plate, add the HDAC assay buffer, **pentadecanedioic acid** at various concentrations, and the recombinant HDAC6 enzyme.
- Reaction Initiation: Start the reaction by adding the fluorogenic HDAC6 substrate.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.

- Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~360/460 nm).
- Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of **pentadecanedioic acid** and determine the IC50 value.

Conclusion

Pentadecanedioic acid is a pleiotropic signaling molecule with significant modulatory effects on key cellular pathways involved in metabolism, inflammation, and cell fate. Its ability to activate AMPK and PPARs while inhibiting mTOR, JAK/STAT, and NF- κ B signaling highlights its potential as a multi-targeted therapeutic agent. The quantitative data and experimental protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further explore the therapeutic applications of **pentadecanedioic acid** and its derivatives. Future research should focus on elucidating the precise molecular interactions, conducting comprehensive preclinical and clinical studies, and optimizing its therapeutic potential for a range of human diseases.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are for guidance and may require optimization for specific experimental conditions.

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